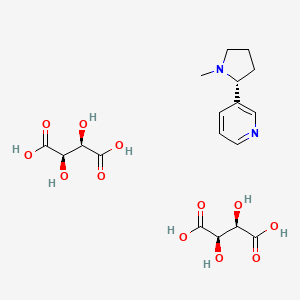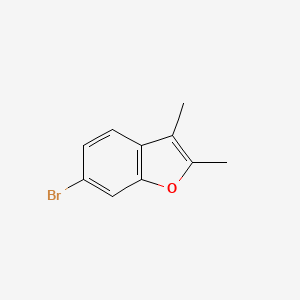
6-Bromo-2,3-dimethylbenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2,3-dimethylbenzofuran is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3-dimethylbenzofuran typically involves the bromination of 2,3-dimethylbenzofuran. One common method is the electrophilic aromatic substitution reaction where bromine is introduced into the benzofuran ring. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride in a solvent like carbon disulfide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-2,3-dimethylbenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2,3-dimethylbenzofuran.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions can yield derivatives with various functional groups.
- Oxidation can produce compounds with hydroxyl or carbonyl groups.
- Reduction typically results in the removal of the bromine atom.
Applications De Recherche Scientifique
6-Bromo-2,3-dimethylbenzofuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Bromo-2,3-dimethylbenzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The bromine atom and methyl groups can influence the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
2,3-Dimethylbenzofuran: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Chloro-2,3-dimethylbenzofuran: Similar structure but with chlorine instead of bromine, leading to different reactivity and properties.
Dibenzofuran: A simpler structure without methyl or halogen substituents, used as a reference compound in various studies.
Uniqueness: 6-Bromo-2,3-dimethylbenzofuran’s unique combination of bromine and methyl groups provides distinct reactivity and potential applications compared to its analogs. Its ability to undergo specific chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C10H9BrO |
|---|---|
Poids moléculaire |
225.08 g/mol |
Nom IUPAC |
6-bromo-2,3-dimethyl-1-benzofuran |
InChI |
InChI=1S/C10H9BrO/c1-6-7(2)12-10-5-8(11)3-4-9(6)10/h3-5H,1-2H3 |
Clé InChI |
IBDPBAKLIMQRKF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C1C=CC(=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,4-Oxadiazol-2-amine, 5-[2-(2-fluorophenoxy)phenyl]-](/img/structure/B12899937.png)
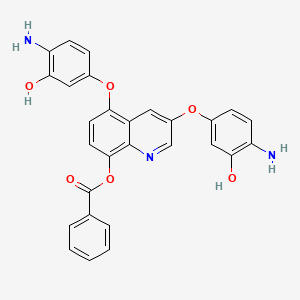
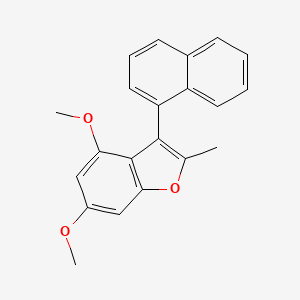
![Cyclopropa[3,4]cyclopenta[1,2-d]pyrimidine](/img/structure/B12899958.png)
![1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[(2,2-diphenylethyl)amino]ethan-1-one](/img/structure/B12899963.png)
![1,2,3,4,6,9-Hexamethyldibenzo[b,d]furan](/img/structure/B12899977.png)
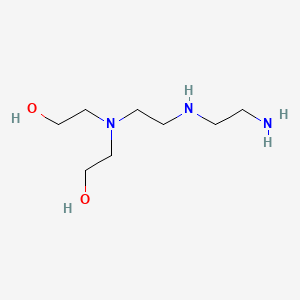
![6-[5-Butanoyl-6-(pyrrolidin-1-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12899988.png)

![4-(4-(5-Methylbenzo[d]oxazol-2-yl)styryl)benzamide](/img/structure/B12899992.png)
